molecular formula C18H18FNO B1327286 4'-Fluoro-2-pyrrolidinomethyl benzophenone CAS No. 898774-55-5

4'-Fluoro-2-pyrrolidinomethyl benzophenone

Cat. No. B1327286
M. Wt: 283.3 g/mol
InChI Key: NBOFRIRCITVUQY-UHFFFAOYSA-N
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Description

4-Fluoro-2-pyrrolidinomethyl benzophenone (4-FPB) is an important organic compound used in a variety of synthetic and scientific research applications. It is a white crystalline solid with a melting point of 140°C and is soluble in common organic solvents such as ethanol, acetone and chloroform. 4-FPB is a versatile molecule with a wide range of applications in the fields of organic synthesis, medicinal chemistry, drug discovery and analytical chemistry.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

A derivative of benzophenone, similar in structure to 4'-Fluoro-2-pyrrolidinomethyl benzophenone, was synthesized and evaluated for its antiproliferative activity against Dalton's lymphoma ascites (DLA) cells. The study discovered that certain compounds with fluoro groups exhibited significant activity by activating caspase-activated DNase, leading to DNA fragmentation and inhibiting tumor growth. This highlights the potential of benzophenone derivatives in cancer treatment and the importance of fluorine substitution in enhancing antiproliferative properties (Al‐Ghorbani et al., 2016).

Polymer Science and Proton Exchange Membranes

High molecular weight poly(2,5-benzophenone) derivatives, including fluoro-substituted ones, were synthesized and evaluated for their properties as proton exchange membranes. These polymers, which were organosoluble and exhibited high thermal stability, were sulfonated to introduce sulfonic acid moieties. The resulting sulfonated polymers demonstrated high proton conductivity, suggesting their potential applications in fuel cell technology (Ghassemi & McGrath, 2004).

Organic Synthesis and Chemical Reactions

4-Fluoro phenacyl pyridinium bromide, a compound related to 4'-Fluoro-2-pyrrolidinomethyl benzophenone, was synthesized and reacted with various ketones to yield symmetrical pyridines. This work demonstrates the role of fluorinated benzophenone derivatives in facilitating certain organic transformations, leading to the synthesis of structurally diverse pyridines, which have applications in various fields of chemistry and pharmacology (Agarwal, 2012).

Photoinitiators for UV-Curing

Polymeric benzophenone photoinitiators were synthesized for UV-curing applications. These polymers, including fluorinated derivatives, demonstrated significant improvements over traditional benzophenone photoinitiators, such as reduced toxicity and enhanced photosensitivity. This research contributes to the development of more efficient and safer photoinitiating systems for various industrial applications (Wang et al., 2014).

Biochemistry and UV Filters

Fluorinated benzophenone derivatives were investigated for their multipotent activities against various biological targets, including β-secretase and acetylcholinesterase, which are relevant in Alzheimer's disease research. The study identified certain derivatives with balanced potency, indicating the potential of these compounds in developing multifunctional therapeutic agents (Belluti et al., 2014).

properties

IUPAC Name

(4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOFRIRCITVUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643649
Record name (4-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-2-pyrrolidinomethyl benzophenone

CAS RN

898774-55-5
Record name (4-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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